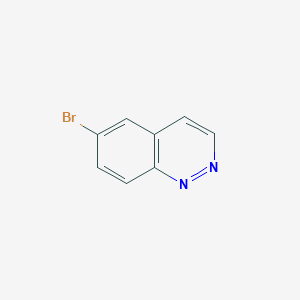

6-Bromocinnoline

説明

Significance of Nitrogen-Containing Heterocycles in Chemical Research

Nitrogen-containing heterocycles are organic compounds featuring a ring structure composed of at least two different elements, one of which is nitrogen. wisdomlib.org These compounds are of immense importance in various scientific fields, particularly in medicinal and materials science. wisdomlib.org Their prevalence is underscored by the fact that a majority of FDA-approved small-molecule drugs contain a nitrogen heterocycle. msesupplies.com This is largely due to their diverse biological activities and the ability of the nitrogen atom to form hydrogen bonds with biological targets, a crucial interaction for therapeutic efficacy. nih.gov

The applications of nitrogen-containing heterocycles are extensive, ranging from pharmaceuticals and agrochemicals to dyes and corrosion inhibitors. msesupplies.com In agriculture, over 70% of crop protection agents are based on these heterocyclic structures. msesupplies.com They are also integral to the development of advanced materials, including polymers and organic conductors. The continuous exploration of new synthetic methods for these compounds is driven by the need to create novel molecular backbones with enhanced biological and physical properties. frontiersin.org

Overview of Cinnoline (B1195905) Scaffold in Advanced Chemical Sciences

The cinnoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring, is a prominent member of the nitrogen-containing heterocycle family. nih.gov This structural motif, also known as 1,2-benzodiazine, is isomeric with other important heterocycles like quinoline (B57606) and phthalazine. nih.govpnrjournal.com The unique arrangement of its nitrogen atoms imparts distinct electronic properties, making it a "privileged scaffold" in the design of new materials and therapeutic agents. sioc-journal.cn

Cinnoline derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net This has led to intensive research into their synthesis and functionalization, with some derivatives currently undergoing clinical evaluation. nih.gov Beyond medicinal chemistry, the electron-accepting nature of the cinnoline ring makes it a valuable component in materials science, particularly in the development of organic electronics. sioc-journal.cnvulcanchem.com

Rationale for Research Focus on 6-Bromocinnoline Derivatives

The strategic placement of a bromine atom at the 6-position of the cinnoline ring system creates a versatile chemical intermediate, this compound. This specific substitution pattern is of significant research interest for several reasons. The bromine atom acts as a valuable handle for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.

| Property | Value |

| Molecular Formula | C8H5BrN2 |

| Molecular Weight | 209.043 g/mol |

| Density | 1.7 g/cm³ |

| Boiling Point | 325.0 °C at 760 mmHg |

| Melting Point | 129-130 °C |

| Flash Point | 150.3 °C |

| pKa | 1.75±0.10 |

This table is based on data from various chemical suppliers and databases. chemsrc.comlookchem.comechemi.com

Structure

3D Structure

特性

IUPAC Name |

6-bromocinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUILLMMTUCMJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=N2)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459432 | |

| Record name | 6-bromocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318276-72-1 | |

| Record name | 6-Bromocinnoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318276-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromocinnoline and Its Derivatives

Richter-Type Cyclization Approaches for Cinnoline (B1195905) Ring Formation

A primary and effective method for constructing the cinnoline ring system is the Richter cinnoline synthesis. wikipedia.org This reaction involves the cyclization of specific ortho-alkynyl-substituted aryldiazonium salts or their stable triazene (B1217601) precursors. nih.govmdpi.com An efficient modification of this approach utilizes mono- and diacetylene aryltriazene derivatives as starting materials, which avoids handling unstable diazonium salts. beilstein-journals.org The treatment of these precursors with a strong acid, such as hydrobromic acid (HBr), induces cyclization to yield 4-halocinnoline derivatives. nih.govmdpi.com

Cyclization of 2-Ethynyl-4-aryltriazenes

The Richter-type cyclization of 2-ethynyl-4-aryltriazenes is a foundational route for producing 4-bromo-6-arylcinnolines. nih.govnih.gov This synthetic pathway begins with a Sonogashira coupling to introduce an alkyne group onto an aryl ring, followed by the acid-mediated cyclization of the resulting triazene. mdpi.com For instance, treating 2-ethynyl-4-aryltriazenes with an aqueous solution of HBr in acetone (B3395972) at room temperature leads to the formation of the desired 4-bromo-6-arylcinnoline products. nih.govresearchgate.net This method is tolerant of various functional groups on the aryl moiety. nih.govnih.gov The bromine atom at the C4 position is highly reactive and can be readily displaced by nucleophiles, making these products valuable synthetic intermediates. nih.govmdpi.com

A specific protocol involves the dropwise addition of 48% aqueous HBr to a solution of the aryltriazene in acetone, maintaining the temperature at 20°C. nih.gov The reaction is typically rapid, completing within minutes. nih.govmdpi.com

Table 1: Richter-Type Cyclization of a 2-Ethynyl-4-aryltriazene Derivative Data sourced from nih.gov

| Starting Material | Reagents & Conditions | Product | Yield |

| Triazene 8a | HBr (48% aq., 20 equiv), acetone, 20°C, 10 min | 4-Bromo-3-pentyl-6-phenylcinnoline (9a) | 86% |

Cyclization of 2-(Buta-1,3-diynyl)aryltriazenes

The Richter cyclization can also be applied to more complex acetylenic precursors, such as 2-(buta-1,3-diynyl)aryltriazenes. beilstein-journals.orgnih.gov This approach is a key step in synthesizing cinnolines with further substitution possibilities. The cyclization of these diacetylene derivatives proceeds under similar acidic conditions to their mono-acetylene counterparts, yielding 3-alkynyl-4-bromocinnolines. acs.org

The synthesis of the required triazene precursors often starts from a di-halogenated arene, such as 4-bromo-2-iodoaniline, which is converted to a triazene. A subsequent chemoselective Sonogashira coupling is performed at the more reactive C-I bond to introduce the buta-1,3-diynyl group. mdpi.combeilstein-journals.org The resulting 2-(buta-1,3-diynyl)aryltriazene is then cyclized using HBr in acetone to give the corresponding 4,6-dibromocinnoline (B12952352) derivative. beilstein-journals.orgbeilstein-journals.org

Table 2: Synthesis of 4,6-Dibromo-3-(hept-1-yn-1-yl)cinnoline via Richter Cyclization Data sourced from beilstein-journals.org

| Precursor | Reagents & Conditions | Product | Yield |

| 1-(4-Bromo-2-(nona-1,3-diyn-1-yl)phenyl)-3-ethyl-3-phenyltriaz-1-ene | HBr (48% aq., 20 equiv), acetone, 20°C | 4,6-Dibromo-3-(hept-1-yn-1-yl)cinnoline | Good |

Regioselectivity and Yield Optimization in Richter Cyclization

The regioselectivity of the Richter cyclization—determining whether a five-membered (5-exo-dig) or six-membered (6-endo-dig) ring forms—is a critical aspect of the synthesis. researchgate.net The substituent on the acetylene's triple bond plays a crucial role in directing the cyclization pathway. researchgate.net For the synthesis of cinnolines, a 6-endo-dig cyclization is required.

Studies have shown that reaction conditions, such as the solvent system, can influence the outcome. For example, in the cyclization of certain 2-ethynyl-4-haloanilines, using a mixture of DMSO and water exclusively favors the formation of 3-aroyl-1H-indazoles (products of 5-exo-dig cyclization), whereas aqueous acetonitrile (B52724) can yield a mixture of indazoles and cinnolin-4(1H)-ones (products of 6-endo-dig cyclization). researchgate.net However, for the synthesis of 4-bromocinnolines from aryltriazenes, the use of HBr in acetone reliably produces the desired six-membered cinnoline ring system in high yields. nih.govmdpi.com The choice of a bromo-substituted precursor (leading to 4-bromocinnolines) is often preferred over chloro-substituted ones, as it can lead to higher yields during the Richter cyclization step. mdpi.com

Functionalization Strategies for the Cinnoline Core

The bromine atoms on the cinnoline scaffold, particularly at the C4 and C6 positions, are prime handles for further chemical modification. The electron-deficient nature of the cinnoline ring system activates these positions, making them susceptible to various transformations. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.netnobelprize.org These reactions have been widely applied to functionalize halogenated aromatic and heteroaromatic compounds. researchgate.netnih.gov For bromo-substituted cinnolines, these methods allow for the introduction of a diverse range of substituents, enabling the synthesis of complex molecules with tailored properties. beilstein-journals.orgnih.gov The reactivity of the C-Br bonds on the cinnoline ring makes them excellent substrates for reactions like the Sonogashira, Suzuki, and Heck couplings. mdpi.comnih.gov

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. organic-chemistry.orgwikipedia.org This reaction is particularly effective for functionalizing 6-bromocinnoline and its derivatives. Both the bromine atoms at the C4 and C6 positions of 4,6-dibromocinnoline are highly reactive in Sonogashira couplings due to the electron-deficient character of the heterocycle. beilstein-journals.org

This reactivity has been exploited to synthesize bis(alkynyl)cinnolines. For example, 4,6-dibromo-3-butylcinnoline can undergo a double Sonogashira coupling with trimethylsilylacetylene. beilstein-journals.org The optimization of reaction conditions is crucial for achieving high yields. It was found that using Pd(PPh₃)₄ and CuI as the catalytic system with Et₃N as both the base and solvent at 50°C provides a full conversion to the desired bis(trimethylsilylethynyl)cinnoline. beilstein-journals.orgresearchgate.net This transformation serves as a key step in the synthesis of cinnoline-containing poly(arylene ethynylene)s. nih.govresearchgate.net The Sonogashira reaction has also been used to introduce acetylenic moieties onto 3-alkynyl-4-bromocinnoline intermediates as part of the synthesis of cinnoline-fused cyclic enediynes. acs.org

Table 3: Optimized Double Sonogashira Coupling of 4,6-Dibromocinnoline Derivatives Data sourced from beilstein-journals.orgresearchgate.net

| Starting Material | Alkyne | Catalytic System | Base/Solvent | Conditions | Product | Isolated Yield |

| 4,6-Dibromo-3-butylcinnoline (4a) | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N | 50°C, 3.5 h | 4,6-Bis(trimethylsilylethynyl)-3-butylcinnoline (5a) | 88% |

| 4,6-Dibromo-3-(hept-1-yn-1-yl)cinnoline (4b) | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N | 50°C, 3.5 h | 4,6-Bis(trimethylsilylethynyl)-3-(hept-1-yn-1-yl)cinnoline (5b) | 91% |

Sonogashira Coupling Reactions

Mono-Sonogashira Coupling at Specific Cinnoline Positions

The Sonogashira reaction allows for the selective introduction of alkynyl groups at specific positions on the cinnoline core. For instance, in the case of di-substituted cinnolines with different halogen atoms, the reaction can be directed to the more reactive site. An example is the coupling of 2-bromo-4-iodo-quinoline, where the acetylene (B1199291) preferentially adds to the iodide-bearing position. libretexts.org This principle of regioselectivity is crucial when dealing with poly-halogenated cinnolines, enabling a controlled and stepwise functionalization.

While the Sonogashira coupling of 4-bromocinnolines has been reported, the specific application to this compound for mono-alkynylation follows the general principles of this reaction, where the reactivity of the C-Br bond is harnessed to form a new C-C bond with a terminal alkyne. beilstein-journals.org

Double Sonogashira Coupling for Dibromocinnolines

The double Sonogashira coupling extends the utility of this reaction to dibromocinnoline substrates, allowing for the introduction of two alkynyl moieties. Research has shown that both bromine atoms on a dibromocinnoline, such as at the C-4 and C-6 positions, are highly reactive towards Sonogashira coupling due to the electron-deficient nature of the cinnoline ring. beilstein-journals.org

To optimize the conditions for this double coupling, various parameters have been investigated. For example, in the case of 4,6-dibromo-3-butylcinnoline, initial attempts using DMF as a solvent and DIPA as a base at 80 °C led to unexpected side products. researchgate.net However, by switching the solvent and base to triethylamine (B128534) (Et3N) and lowering the temperature, a successful double coupling can be achieved. researchgate.net

Table 1: Optimization of Double Sonogashira Coupling Conditions researchgate.net

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Outcome |

| 1 | DIPA | DMF | 80 | 24 | Formation of 4-methylcinnoline |

| 2 | Et3N | Et3N | Not specified | Not specified | Mixture of desired product and monodesilylated compound |

| 3 | Et3N | Et3N | 50 | 3.5 | Full conversion to the desired bis(alkynyl)cinnoline |

Sila-Sonogashira Coupling Techniques

A variation of the Sonogashira reaction, the sila-Sonogashira coupling, utilizes trimethylsilylacetylenes. libretexts.org This technique is particularly advantageous for the synthesis of non-symmetrically substituted diarylacetylenes in a one-step process. beilstein-journals.org The sila-Sonogashira coupling has been successfully applied in the synthesis of poly(arylene ethynylene)s containing a cinnoline core, where it serves as the polycondensation technique. beilstein-journals.org This method has been shown to be effective with a range of aryl halides, including iodides, bromides, tosylates, and triflates. beilstein-journals.org

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.orglibretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their derivatives. nih.govtcichemicals.com

The application of the Suzuki-Miyaura reaction to this compound allows for the introduction of a diverse array of aryl, heteroaryl, alkyl, and alkenyl substituents at the 6-position. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity of the halide in this reaction generally follows the trend I > OTf > Br >> Cl. wikipedia.org

For challenging substrates, such as those with unprotected ortho-anilines, specific catalyst systems like CataCXium A Pd G3 have been found to be particularly effective. nih.gov This highlights the importance of catalyst and ligand selection in achieving high yields and functional group tolerance. nih.govbeilstein-journals.org

C-N Cross-Coupling Reactions

The formation of carbon-nitrogen bonds is a fundamental transformation in organic synthesis, and palladium- and copper-catalyzed cross-coupling reactions are powerful tools for achieving this. rsc.org These methods are routinely used to synthesize complex (hetero)arylamines from aryl halides. rsc.org

Palladium-Catalyzed Amination Protocols

Palladium-catalyzed amination, often referred to as the Buchwald-Hartwig amination, is a widely used method for the C-N cross-coupling of aryl halides with amines. rsc.orgmdpi.com This reaction has been successfully applied to the amination of 6-bromopurine (B104554) nucleosides, which are structurally related to this compound. nih.govnih.gov Efficient conversions are typically observed using a palladium source like Pd(OAc)₂, a suitable phosphine (B1218219) ligand such as Xantphos, and a base like Cs₂CO₃ in a solvent like toluene (B28343) at elevated temperatures. nih.govnih.gov

For the amination of this compound, a similar catalytic system would be expected to be effective. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often promoting the desired reactivity. mdpi.com

Table 2: Typical Conditions for Palladium-Catalyzed Amination nih.govnih.gov

| Substrate | Catalyst System | Base | Solvent | Temperature (°C) |

| 6-Bromopurine nucleosides | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 |

| Dichloroquinolines | Pd(dba)₂ / BINAP or DavePhos | NaOtBu | Not specified | Not specified |

Copper-Catalyzed Amination Protocols

Copper-catalyzed C-N cross-coupling reactions provide a valuable alternative to palladium-based systems. rsc.orgchemistryviews.org These methods often exhibit complementary reactivity, particularly for more acidic N-H nucleophiles. rsc.org An efficient copper-catalyzed amination of aryl bromides with primary alkylamines has been developed using diethylsalicylamide as a ligand, with the reaction proceeding in good yield at 90 °C. nih.gov

More recently, copper-based catalytic systems have been developed for the amination of base-sensitive aryl bromides using an anionic N,N'-diarylbenzene-1,2-diamine ligand and a weaker base, sodium trimethylsilanolate (NaOTMS). chemistryviews.org This highlights the ongoing development of milder and more functional-group-tolerant amination protocols. Ambidentate pyridyldiketone ligands have also been shown to be effective in copper-catalyzed aminations of aryl halides with aqueous ammonia (B1221849) at mild temperatures. chemrxiv.org These advancements in copper catalysis offer promising avenues for the amination of this compound, especially when base-sensitive functional groups are present. chemistryviews.orgnih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental strategy for the functionalization of the cinnoline ring system. The bromine atom at the C4 position of certain cinnoline precursors is particularly susceptible to displacement by nucleophiles, a reactivity that is leveraged to introduce a variety of substituents. nih.govmdpi.com

The introduction of an azide (B81097) group onto the cinnoline core is a valuable transformation, as azides are versatile intermediates for further chemical modifications, such as click chemistry. wikipedia.org A common method involves the nucleophilic substitution of a bromine atom at the C4 position with sodium azide. nih.govmdpi.com This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. nih.gov

For instance, the synthesis of 4-azido-6-bromo-3-pentylcinnoline was achieved by treating 4,6-dibromo-3-pentylcinnoline with sodium azide in absolute DMF. nih.govmdpi.com The reaction proceeded smoothly to give the desired product in good yield. nih.govmdpi.com This selective substitution is possible because the bromine at the C4 position is activated towards nucleophilic attack. nih.govmdpi.com

It is important to handle organic azides with care due to their potential instability. ucsb.edukit.edu The stability of organic azides is often evaluated by the ratio of carbon atoms to nitrogen atoms (C/N ratio). kit.edu Compounds with a lower C/N ratio tend to be more energetic and potentially explosive. kit.edu

Table 1: Synthesis of 4-Azido-6-bromocinnoline Derivatives via Nucleophilic Substitution

| Starting Material | Reagent | Product | Yield | Reference |

| 4,6-Dibromo-3-pentylcinnoline | Sodium azide | 4-Azido-6-bromo-3-pentylcinnoline | 84% | nih.govmdpi.com |

Thiol derivatives of heterocyclic compounds are of interest due to their biological activities and applications in materials science. nih.gov The synthesis of thiol derivatives of this compound can be achieved through various methods, including the reaction of a suitable precursor with a sulfur-containing nucleophile. organic-chemistry.org While specific examples for the direct synthesis of this compound thiol derivatives are not detailed in the provided context, general methods for the synthesis of aryl thiols often involve the reaction of an aryl halide with a thiolating agent. organic-chemistry.orgorganic-chemistry.org

For related heterocyclic systems like quinazolines, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one has been synthesized by reacting 6-bromo-2-amino-benzoic acid with phenyl isothiocyanate. nih.gov This intermediate can then be further functionalized at the thiol group. nih.gov

Introduction of Azide Functional Groups

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, higher yields, and improved purity of products compared to conventional heating methods. ijnrd.org This technology has been successfully applied to the synthesis of various heterocyclic compounds. mdpi.com

In the context of related bromo-substituted heterocycles, microwave irradiation has been employed to facilitate nucleophilic substitution reactions. For example, the synthesis of morpholinyl and piperazinyl quinolines from 6-bromo-5-nitroquinoline (B1267105) was achieved in high yields under microwave conditions. semanticscholar.org The use of microwave heating can also be advantageous in multicomponent reactions, providing a rapid and efficient route to complex molecules. mdpi.comgrowingscience.com The benefits of microwave-assisted synthesis include faster reaction rates, better yields, and energy savings. ijnrd.org

Multicomponent Coupling Cyclization Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating significant portions of each starting material. dovepress.combeilstein-journals.org This approach is particularly valuable for generating libraries of structurally diverse compounds for drug discovery and other applications. nih.gov

A notable example of a multicomponent reaction leading to a cinnoline-related scaffold is the Richter-type cyclization. mdpi.com This reaction involves the cyclization of 2-ethynyl-4-aryltriazenes to form 4-bromo-6-arylcinnolines. mdpi.com This method is tolerant of various functional groups on the aryl moiety, allowing for the synthesis of a range of 6-substituted cinnoline derivatives. mdpi.com The resulting 4-bromocinnolines can then undergo further functionalization, such as the nucleophilic substitution with azide mentioned earlier. mdpi.com

Another powerful strategy involves the combination of an MCR with a subsequent cyclization step. rsc.org For example, the Ugi four-component reaction (U-4CR) can be used to generate a dipeptide precursor that subsequently undergoes an intramolecular cyclization to form a diketopiperazine scaffold, a core structure in the natural product herbicide (±)-thaxtomin A. rsc.org While not directly applied to this compound in the provided information, these multicomponent strategies highlight the potential for the rapid assembly of complex heterocyclic systems. nih.govnih.gov

Mechanistic Investigations of 6 Bromocinnoline Reactions

Reaction Pathway Elucidation for Cinnoline (B1195905) Synthesis

The synthesis of the cinnoline ring system, a foundational structure for compounds like 6-bromocinnoline, can be achieved through several pathways, with the Richter cinnoline synthesis being a classic method. wikipedia.org This reaction initially involved the cyclization of an alkyne, o-C6H4(N2Cl)C≡CCO2H, in water to produce 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org Subsequent decarboxylation and reductive removal of the hydroxyl group yielded the parent cinnoline heterocycle. wikipedia.org

Modern synthetic strategies have expanded upon these foundational methods, allowing for the preparation of specifically substituted cinnolines. A key approach involves the cyclization of 2-ethynylaryltriazenes, which can be considered a variation of the Richter reaction. mdpi.com Mechanistic studies on the Richter reaction suggest that the pathway can involve the intermediate formation of 4-chlorocinnolines, which are then hydrolyzed to the corresponding 4-hydroxycinnolines. capes.gov.br A deeper understanding of this mechanism has allowed for modified reaction conditions to selectively synthesize 4-bromo- and 4-chlorocinnolines. capes.gov.br

One elucidated pathway for preparing functionalized cinnolines, such as 6-aryl-4-azidocinnolines, utilizes a brominated cinnoline intermediate. mdpi.com A synthetic strategy, referred to as "Route A," was developed because it allows for greater diversity in the final synthetic step. mdpi.commdpi-res.com This route begins with a Richter-type cyclization to produce a 4-bromo-6-arylcinnoline. This intermediate then undergoes a regioselective nucleophilic substitution of the bromine atom at the C4 position with sodium azide (B81097). mdpi.com This substitution proceeds smoothly and, critically, does not affect a bromine atom located at the C6 position, yielding 4-azido-6-bromocinnoline as a key intermediate for further functionalization. mdpi.com This pathway highlights how brominated cinnolines serve as versatile precursors in multi-step syntheses.

Role of Catalysts and Ligands in Cross-Coupling

Cross-coupling reactions are pivotal for modifying the this compound scaffold, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are catalyzed by transition metals, most commonly palladium. The effectiveness of these catalytic systems is highly dependent on the choice of both the metal and the associated ligands. nih.gov

In the context of this compound derivatives, Suzuki-Miyaura cross-coupling has been employed to introduce aryl groups. For instance, the Suzuki coupling of 4-azido-6-bromocinnoline with an arylboronic acid was attempted to produce 4-azido-6-phenylcinnoline. mdpi-res.com This reaction highlights the central role of the palladium catalyst and reaction conditions. Investigations tested different bases and solvent systems to optimize the reaction. mdpi.com

The catalytic cycle for such cross-coupling reactions generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Catalysts : The process is typically initiated by a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst. nih.gov The oxidative addition of the aryl halide (e.g., this compound) to the L1Pd(0) active species is a critical step. nih.gov Nickel-based catalysts have also emerged as powerful alternatives, particularly for substrates that are less reactive towards palladium. nih.govmdpi.com

Ligands : Ligands are crucial for stabilizing the metal center and modulating its reactivity. mdpi.com Sterically bulky and electron-rich phosphine (B1218219) ligands, such as the dialkylbiarylphosphines developed by the Buchwald group, are highly effective. nih.gov These ligands promote the formation of the active monoligated L1Pd(0) catalyst, which enhances the rates of both oxidative addition and reductive elimination. nih.gov The choice of ligand is critical; for example, while phosphine ligands are often preferred for Suzuki-Miyaura reactions, N-heterocyclic carbene (NHC) ligands may be more effective for Buchwald-Hartwig aminations. nih.gov

The table below summarizes conditions tested for the Suzuki coupling of a 4-azido-6-bromocinnoline derivative, illustrating the interplay of different components. mdpi.comresearchgate.net

| Method | Catalyst | Base | Solvent System | Temperature | Result |

| Method A | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Dioxane/H₂O | 80 °C | Low yield of desired product |

| Method B | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 80 °C | Moderate yield of desired product |

This table is based on data from studies on Suzuki coupling of a 4-azido-6-bromocinnoline derivative. mdpi.comresearchgate.net

These findings show that even with a standard catalyst like Pd(PPh₃)₄, the choice of base and solvent significantly impacts the reaction's success, with the K₃PO₄/dioxane system providing a better yield. mdpi.com However, the reaction was also accompanied by side products, underscoring the mechanistic complexity. mdpi-res.com

Intermediates and Transition State Analysis in Cinnoline Transformations

Understanding the reaction mechanisms for this compound transformations requires the characterization of transient species, namely intermediates and transition states. solubilityofthings.com An intermediate is a relatively stable molecule that exists as a local energy minimum on the reaction energy diagram, formed in one step and consumed in another. youtube.comfiveable.me A transition state is a high-energy, unstable configuration at the peak of the energy barrier between reactants, intermediates, and products. solubilityofthings.comnumberanalytics.com

In the synthesis and modification of cinnolines, several key intermediates have been postulated or identified:

Richter Reaction Intermediates : Mechanistic studies of the Richter synthesis suggest the pathway involves discrete intermediates. For example, the cyclization of 2-alkynylbenzenediazonium salts may proceed through the formation of a 4-chlorocinnoline (B183215) intermediate before subsequent hydrolysis. capes.gov.br

Cross-Coupling Intermediates : The catalytic cycle of palladium-catalyzed cross-coupling is defined by a series of intermediates. The active catalyst itself, a monoligated Pd(0) species (L1Pd(0)), is a highly reactive intermediate generated from a stable precatalyst. nih.gov Following the oxidative addition of a substrate like this compound, a Pd(II) intermediate is formed. This species then undergoes transmetalation with the coupling partner (e.g., an organoboron compound in Suzuki coupling) to form another Pd(II) intermediate, which finally undergoes reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov

Electrophilic Aromatic Substitution Intermediates : In substitution reactions on the aromatic ring, the reaction often proceeds through an unstable cationic intermediate. rsc.org

Regioselectivity Determinants in Substitution Reactions

Regioselectivity refers to the preference of a chemical reaction to occur at one molecular site over another. numberanalytics.com In substitution reactions involving this compound and related structures, controlling the position of incoming substituents is critical. The outcome is governed by several factors, primarily electronic effects and steric effects. numberanalytics.comnumberanalytics.com

Electronic Effects : The distribution of electron density within the cinnoline ring system is a primary determinant of regioselectivity. The nitrogen atoms in the heterocycle are electron-withdrawing, which deactivates the ring towards electrophilic substitution but can activate specific positions towards nucleophilic attack. numberanalytics.com The electronic properties of existing substituents further modulate the reactivity of different sites. numberanalytics.com

Steric Effects : The size of both the substrate and the incoming reagent can hinder reaction at certain positions. numberanalytics.com A bulky substituent may block access to adjacent sites, favoring reaction at a more accessible, less sterically hindered position. numberanalytics.com

A clear example of regioselectivity is observed in the synthesis of 4-azido-6-bromocinnoline. mdpi.com In this process, a 4-bromo-6-arylcinnoline is treated with sodium azide in a nucleophilic aromatic substitution reaction. mdpi.com The reaction proceeds with high selectivity, with the azide group displacing the bromine atom at the C4 position while leaving the bromine atom at the C6 position unaffected. mdpi.com

This pronounced regioselectivity can be attributed to the electronic activation of the C4 position. The C4 carbon in the cinnoline ring is located para to one ring nitrogen and ortho to the other, making it electron-deficient and thus highly susceptible to nucleophilic attack. The C6 position, being part of the fused benzene (B151609) ring, is less activated towards this specific substitution under the given reaction conditions. This demonstrates how the inherent electronic properties of the cinnoline nucleus can be harnessed to achieve selective functionalization at a specific site, even in the presence of multiple potential leaving groups.

Advanced Spectroscopic Characterization and Analysis in 6 Bromocinnoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-bromocinnoline and its derivatives. weebly.comipb.pt By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, researchers can precisely map the connectivity of atoms within the molecule. weebly.comipb.pt

In the ¹H NMR spectrum of a cinnoline (B1195905) derivative, the protons on the aromatic rings exhibit characteristic chemical shifts, which are influenced by the electronic environment created by the nitrogen atoms and the bromine substituent. libretexts.orgslideshare.net For instance, in cinnoline-containing poly(arylene ethynylene)s, the signals corresponding to the hydrogen atoms of the cinnoline core can be clearly distinguished from those of other aromatic and alkyl groups in the polymer chain. beilstein-journals.org The integration of these signals provides quantitative information about the ratio of different structural units within the molecule. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structural features through fragmentation analysis. This method provides a direct measurement of the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the compound.

For instance, in the characterization of 4-azido-6-bromocinnoline derivatives, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is utilized to confirm the elemental composition of the synthesized molecules. mdpi.com The observed m/z value for the [M+H]⁺ or [M+Na]⁺ ion is compared with the calculated value, and a close match provides strong evidence for the correct chemical formula. mdpi.com

Electron ionization mass spectrometry (EI-MS) can be used to study the fragmentation patterns of cinnoline derivatives. The way the molecule breaks apart upon electron impact can reveal information about the stability of different parts of the structure and the nature of the substituent groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic properties of this compound and its derivatives. shu.ac.ukmsu.edulibretexts.org The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.orglibretexts.org The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands that are related to the electronic structure of the compound. shu.ac.uk

For organic molecules, the most significant electronic transitions are typically π → π* and n → π* transitions. shu.ac.ukslideshare.net In cinnoline derivatives, the presence of the aromatic rings and the nitrogen atoms with their non-bonding electrons gives rise to distinct absorption peaks. rsc.org For example, a study on novel cinnoline derivatives showed absorption maxima at 310 nm and 610 nm, indicating the presence of specific chromophores within the molecule. rsc.orgresearchgate.net

The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the cinnoline core. For instance, the absorption spectra of cinnoline-containing polymers can exhibit shifts when interacting with metal ions, a property that is exploited in chemosensing applications. beilstein-journals.org UV-Vis spectroscopy is also a valuable tool for determining the concentration of a compound in solution, based on the Beer-Lambert law, which states that absorbance is directly proportional to concentration and path length. shu.ac.uk

Fluorescence Spectroscopy for Photophysical Properties and Sensing Applications

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of this compound derivatives and explore their potential in various applications, particularly in the development of sensors. horiba.com This method involves exciting a molecule with light of a specific wavelength and measuring the emitted light at a longer wavelength. horiba.com

Chemosensing Properties of Cinnoline-Containing Polymers

Polymers incorporating the cinnoline moiety have shown significant promise as chemosensors. beilstein-journals.orgresearchgate.netnih.gov Specifically, poly(arylene ethynylene)s containing a cinnoline core have been synthesized and their fluorescence properties investigated. beilstein-journals.org These polymers exhibit fluorescence that can be selectively quenched in the presence of certain metal ions, such as Pd²⁺. beilstein-journals.orgresearchgate.netnih.gov This quenching effect forms the basis of their sensing capability, where the decrease in fluorescence intensity signals the presence of the target analyte. beilstein-journals.org The cinnoline fragment itself acts as the recognition site for the metal cation. beilstein-journals.org

Fluorogenic and Fluorochromic Probes Based on Cinnoline Derivatives

Cinnoline derivatives have been developed as fluorogenic and fluorochromic probes. researchgate.netdntb.gov.ua A fluorogenic probe is a molecule that is initially non-fluorescent or weakly fluorescent but becomes highly fluorescent upon reacting with a specific analyte. For example, a 4-azidocinnoline derivative was found to be weakly fluorescent, but upon reduction to the corresponding cinnoline-4-amine, a significant increase in fluorescence was observed. researchgate.netdntb.gov.ua This transformation can be triggered by biological processes, making such probes useful for imaging in living cells. dntb.gov.ua Furthermore, the fluorescence of these probes can be sensitive to the polarity of their environment, a property known as fluorochromism. researchgate.net

Studies on Aggregation-Induced Emission (AIE)

Aggregation-induced emission (AIE) is a phenomenon where certain molecules, which are non-emissive in solution, become highly fluorescent when they aggregate. rsc.orgresearchgate.net This property is highly desirable for applications in areas like bio-imaging and materials science. Research has been conducted on the AIE properties of cinnoline derivatives. rsc.orgresearchgate.net For instance, certain phthalazino[2,3-a]-/indazolo[1,2-a]cinnolines have been synthesized and found to exhibit prominent fluorescence in their solid and aggregated states. rsc.orgresearchgate.net These AIE-active cinnoline compounds have been successfully used for cell imaging. rsc.org The environment-sensitive fluorescence of some cinnoline-4-amine derivatives in water has been attributed to a combination of AIE and another process called excited state intermolecular proton transfer (ESPT). dntb.gov.ua

Excited State Intermolecular Proton Transfer (ESPT) Mechanisms

Excited State Intermolecular Proton Transfer (ESPT) is a photochemical process where a proton is transferred between a photo-excited molecule and an adjacent molecule, such as a solvent or another solute. This process is distinct from intramolecular proton transfer as it relies on the formation of a transient hydrogen-bonded complex in the excited state. Upon photoexcitation, the acidity or basicity of a molecule can change dramatically, facilitating proton donation to or acceptance from a neighboring molecule. mdpi.com

While specific studies focusing exclusively on the ESPT mechanisms of this compound are not prominent in the reviewed literature, research on related cinnoline derivatives provides significant insight into its potential behavior. For instance, studies on 6-substituted cinnoline-4-amine derivatives have demonstrated their capacity to undergo ESPT, particularly in protic solvents like isopropanol (B130326) and water. mdpi.com In these systems, the cinnoline nitrogen atoms act as proton acceptors in the excited state. The process is often in competition with other de-excitation pathways like intramolecular charge transfer (ICT). mdpi.com

The proposed mechanism for a cinnoline derivative involves the formation of a quinoid-type emissive excited state following the intermolecular proton transfer. mdpi.com For this compound, it can be hypothesized that in the presence of a suitable proton-donating solvent (e.g., an alcohol) or a co-solute, the photo-excited molecule could accept a proton at one of its nitrogen atoms. The efficiency of this ESPT process would be influenced by factors such as the solvent's proton-donating ability, temperature, and the specific electronic effects of the bromine substituent on the basicity of the cinnoline ring in the excited state. Such solvent-catalyzed proton transfer has been observed in analogous heterocyclic systems like aminoquinolines, where protic solvent molecules form a "bridge" to facilitate the transfer over a large distance within the molecule. dntb.gov.ua

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

While a dedicated, published experimental spectrum for this compound was not identified, the expected characteristic vibrational frequencies can be predicted based on its known structural components. The key functional groups include the aromatic cinnoline core, carbon-hydrogen bonds, and the carbon-bromine bond. A theoretical analysis would yield a spectrum with distinct bands corresponding to specific stretching and bending vibrations.

Below is a table of predicted vibrational frequencies for the key functional groups in this compound, based on established correlation tables and data from similar aromatic heterocyclic compounds. researchgate.netscifiniti.comijaemr.com

Interactive Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium to Strong | Vibrations of the C-H bonds on the fused aromatic rings. |

| Aromatic C=C and C=N Ring Stretch | 1620 - 1450 | Medium to Strong | Medium to Strong | Multiple bands are expected from the stretching of the carbon-carbon and carbon-nitrogen double bonds within the bicyclic core. |

| C-H In-Plane Bending | 1300 - 1000 | Medium | Weak | These absorptions are part of the complex fingerprint region. |

| C-H Out-of-Plane Bending | 900 - 675 | Strong | Weak | The position is sensitive to the substitution pattern on the rings. |

| C-Br Stretch | 700 - 500 | Strong to Medium | Strong | This low-frequency vibration is characteristic of the carbon-bromine bond. |

In a hypothetical analysis, the IR spectrum would likely be dominated by strong bands from C-H out-of-plane bending and the C-Br stretch. The Raman spectrum, conversely, would be expected to show strong signals for the symmetric aromatic ring stretching modes and the C-Br stretch due to the high polarizability of these bonds. beilstein-journals.org A full assignment would require computational methods, such as Density Functional Theory (DFT), to calculate the theoretical vibrational frequencies and their corresponding IR and Raman intensities. scifiniti.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. uol.de The technique works by irradiating a crystal with X-rays and analyzing the resulting diffraction pattern of scattered rays. forcetechnology.com The angles and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. uol.de

A search of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that while crystal structures for several substituted cinnoline derivatives have been determined and deposited, a publicly available crystal structure for the parent this compound was not found. mdpi.comcsd-web.rucam.ac.uk However, the successful crystallization of related compounds, such as 4-azido-6-bromocinnoline derivatives, demonstrates the feasibility of obtaining suitable single crystals of bromocinnolines for XRD analysis. mdpi-res.com

An XRD analysis of this compound would provide crucial, unambiguous structural data. This information includes the unit cell parameters (the dimensions of the smallest repeating unit in the crystal lattice) and the space group (which describes the symmetry elements of the crystal). This data would allow for a detailed examination of intermolecular interactions in the solid state, such as π-π stacking between the aromatic rings or halogen bonding involving the bromine atom, which govern the crystal packing.

The table below outlines the type of data that would be obtained from a successful single-crystal XRD experiment for this compound.

Interactive Table: Crystallographic Data for this compound

| Parameter | Description | Value |

| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C₉H₅BrN₂ |

| Formula Weight | The mass of one mole of the compound. | 209.06 g/mol |

| Crystal System | The classification of the crystal based on its symmetry. | Not available in searched literature |

| Space Group | The mathematical group describing the symmetry of the structure. | Not available in searched literature |

| a (Å) | Unit cell dimension. | Not available in searched literature |

| b (Å) | Unit cell dimension. | Not available in searched literature |

| c (Å) | Unit cell dimension. | Not available in searched literature |

| α (°) | Unit cell angle. | Not available in searched literature |

| β (°) | Unit cell angle. | Not available in searched literature |

| γ (°) | Unit cell angle. | Not available in searched literature |

| Volume (ų) | The volume of the unit cell. | Not available in searched literature |

| Z | The number of molecules per unit cell. | Not available in searched literature |

Computational Chemistry and Modeling of 6 Bromocinnoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is frequently employed to predict the geometry, reactivity, and other electronic properties of molecules like 6-bromocinnoline. wikipedia.org

DFT calculations, specifically using the B3LYP functional with basis sets like 6-311G(d) and 6-311+G(d), are utilized to optimize molecular structures and analyze thermodynamic parameters. scirp.org These calculations can be performed in both the gas phase and in solution to mimic different experimental conditions. scirp.org For instance, the study of quinoline-4-one derivatives, structurally related to cinnolines, has shown that DFT can elucidate tautomeric equilibria and predict the reactivity of different forms based on Frontier Molecular Orbitals and Fukui function calculations. scirp.org

In the context of reaction pathways, DFT calculations have been instrumental in supporting mechanisms like the pseudocoarctate pathway for cyclization reactions that form the cinnoline (B1195905) ring system. lookchem.com The analysis of molecular electrostatic potential (MEP) through DFT helps in identifying regions within the molecule that are susceptible to electrophilic or nucleophilic attack, which is crucial for understanding reaction mechanisms. orientjchem.org

Table 1: Key Applications of DFT in the Study of Cinnoline-Related Structures

| Application | Description | Reference |

| Structural Optimization | Determination of the most stable three-dimensional arrangement of atoms in the molecule. | orientjchem.org |

| Electronic Properties | Calculation of parameters like HOMO-LUMO energy gap, ionization potential, and electron affinity to understand electronic behavior. | scirp.org |

| Reaction Pathways | Modeling the energetic profiles of chemical reactions to determine the most likely mechanism. | lookchem.com |

| Spectroscopic Analysis | Prediction of vibrational frequencies (IR and Raman) to aid in the interpretation of experimental spectra. | orientjchem.org |

| Reactivity Analysis | Use of Fukui functions and molecular electrostatic potential (MEP) maps to predict sites of electrophilic and nucleophilic attack. | scirp.orgorientjchem.org |

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand, such as a this compound derivative, and a biological target, typically a protein receptor.

Studies on related heterocyclic compounds, such as quinoline (B57606) derivatives, have demonstrated the utility of molecular docking in identifying potential therapeutic agents. For example, quinoline derivatives have been docked against the HIV reverse transcriptase binding site (PDB: 4I2P), with some compounds showing higher docking scores than standard drugs, indicating strong binding interactions. tubitak.gov.tr Similarly, docking studies have been performed on furochromone derivatives condensed with quinoline scaffolds against DNA-gyrase (PDB: 1HNJ) to investigate their binding patterns and potential as antimicrobial agents. nih.gov

The process involves preparing the 3D structures of both the ligand and the receptor and then using a scoring function to estimate the binding affinity for different binding poses. The results, often expressed as a docking score or binding energy, provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

Table 2: Examples of Molecular Docking Studies on Related Heterocyclic Compounds

| Compound Class | Target Protein | PDB ID | Key Findings | Reference |

| Quinoline derivatives | HIV Reverse Transcriptase | 4I2P | Some derivatives showed higher docking scores than standard drugs, suggesting potent inhibitory activity. | tubitak.gov.tr |

| Furochromenoquinolin-6-amines | DNA-gyrase | 1HNJ | The studies revealed binding patterns that correlated with antimicrobial activity. | nih.gov |

| N-methylmorphinans | µ-Opioid Receptor | - | Deletion of a carbonyl group significantly increased MOR binding and agonist potency. | nih.gov |

| Imidazo[1,2-a]pyridines | Orexin Receptors | - | Docking confirmed the binding pattern and potential biological effects of the compounds. | physchemres.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the prediction of the activity of new, unsynthesized compounds.

For derivatives of heterocyclic systems similar to cinnoline, 2D and 3D-QSAR models have been developed to understand the structural requirements for various biological activities. For instance, QSAR studies on β-carboline derivatives have identified key descriptors related to electrostatic fields and hydrogen bond donors/acceptors that are crucial for their antiproliferative activity. researchgate.net These models often use statistical methods like Partial Least Squares (PLS) and Artificial Neural Networks (ANN) to establish the correlation. researchgate.net

The process typically involves calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of compounds with known activities. A mathematical model is then built to correlate these descriptors with the observed activity. The predictive power of the QSAR model is assessed through internal and external validation techniques. scienceopen.com

Table 3: Key Parameters in QSAR Models for Heterocyclic Compounds

| QSAR Model Type | Statistical Method | Key Descriptors | Outcome | Reference |

| 2D-QSAR | Partial Least Squares (PLS), Artificial Neural Network (ANN) | vsurf_G, lip-don, SMR_VSA1 | Predicted JNK3 inhibition | researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Partial Least Squares (PLS) | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields | Predicted antiproliferative activity | researchgate.net |

| 2D-QSAR | Multiple Linear Regression (MLR), Artificial Neural Network (ANN) | SlogP, a_acc | Predicted cytotoxic activity | researchgate.net |

| QSAR | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | Hansch constant, molecular connectivity indexes, molecular volume | Predicted anti-HIV activity | nih.gov |

Simulation of Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, providing detailed information about their conformational changes and interactions with their environment. bonvinlab.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on a femtosecond-to-microsecond timescale. bahargroup.org

MD simulations can be used to explore the conformational landscape of this compound and its derivatives, identifying the most stable conformations and the energy barriers between them. frontiersin.org This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target. For example, simulations of tau protein segments have revealed how phosphorylation can alter conformational dynamics and lead to the formation of stable dimers, a key step in the development of Alzheimer's disease. frontiersin.org

The analysis of MD trajectories can provide insights into various dynamic properties, such as root-mean-square fluctuations (RMSF) of atomic positions, which indicate the flexibility of different parts of the molecule. bahargroup.org Principal Component Analysis (PCA) can be applied to the trajectory to identify the dominant modes of motion within the molecule. frontiersin.org

Table 4: Applications of Molecular Dynamics Simulations

| System Studied | Simulation Technique | Key Findings | Reference |

| Chignolin peptide | Metadynamics | Determined free energy and equilibrium populations of conformational states. | frontiersin.org |

| Lysozyme crystals | MD with diffuse scattering analysis | Characterized rigid-body translational disorder and internal molecular motion. | mpg.de |

| Apomyoglobin | Coarse-grained Monte Carlo | Identified regions of enhanced conformational mobility and characterized helix stability. | bahargroup.org |

| Tau protein segments | MD with PCA | Showed that hyperphosphorylation leads to more compact and stable structures. | frontiersin.org |

Research Applications of 6 Bromocinnoline in Medicinal Chemistry

6-Bromocinnoline as a Privileged Scaffold for Drug Discovery

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that can serve as a ligand for a diverse range of biological targets. nih.govmdpi.com These structures are often pre-validated by nature and exhibit drug-like properties, making them excellent starting points for the design of new therapeutic agents. mdpi.comnih.gov The benzodiazine class of compounds, which includes cinnoline (B1195905), quinazoline (B50416), quinoxaline, and phthalazine, are considered attractive scaffolds for developing novel anticancer drugs due to their versatile chemical properties and ability to be tailored for specific pharmacokinetic and pharmacodynamic profiles. rsc.org

The this compound structure combines the foundational cinnoline ring system with a bromine atom at the 6-position. The cinnoline core itself is a heterocyclic aromatic compound that garners interest for its potential in various chemical and biological applications. ontosight.ai The addition of a halogen, such as bromine, at the 6-position of related heterocyclic scaffolds like quinazoline has been shown to enhance anticancer effects, suggesting that the this compound framework is a promising starting point for drug design. nih.gov The bromine substituent not only influences the electronic properties of the molecule but also provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. ontosight.ai

Scaffold hopping is a crucial strategy in modern drug discovery that involves modifying the central core of a known active compound to identify novel chemotypes with similar or improved biological activity and better intellectual property potential. nih.govbhsai.orgbiosolveit.de This approach can lead to compounds with different structural backbones but which retain the key pharmacophoric features necessary for target interaction. nih.gov

Starting from a this compound core, scaffold hopping can be employed to explore new chemical space. This can involve several approaches:

Heterocycle Replacements: The cinnoline core could be replaced with other bicyclic heteroaromatic systems. For instance, a strategy similar to one used for an indole-based anticancer agent involved shuffling nitrogen atoms within or inserting them into the core to create scaffolds like 7-azaindole, leading to compounds with improved oral bioavailability. researchgate.net

Ring Opening and Simplification: The bicyclic cinnoline system could be simplified. In one reported strategy, a pyridinyl moiety of a lead compound was replaced by dimethyl groups through a ring-opening approach to generate a new, simpler core structure for novel anticancer analogs. nih.gov

Topology-Based Hopping: This involves finding isofunctional replacements that maintain the three-dimensional arrangement of key interaction points, even with a completely different core structure. biosolveit.de

These strategies allow chemists to move away from an existing chemical series while preserving the desired biological activity, potentially overcoming issues with toxicity, metabolism, or patentability associated with the original scaffold.

The use of this compound as a foundational scaffold facilitates the rational design of novel chemotypes aimed at specific therapeutic targets. A chemotype refers to a series of structurally related molecules that have the same core structure. By systematically modifying the this compound core, researchers can develop new classes of compounds with tailored biological activities.

The bromine atom at the 6-position is particularly advantageous, serving as a versatile synthetic handle for introducing a wide array of functional groups through cross-coupling reactions. This allows for the creation of extensive compound libraries for screening. This approach has been successfully used in designing novel agents for various diseases. For example, derivatives based on a tetrahydrobenzo[h]quinoline chemotype were designed and synthesized to act as dual antileishmanial-antimalarial agents. nih.gov This illustrates how a core scaffold can be strategically elaborated to produce a novel class of molecules with a specific, and even dual, therapeutic purpose. The ability to generate diverse derivatives from the this compound scaffold makes it a valuable tool in the search for new lead compounds against a multitude of therapeutic targets.

Scaffold Hopping Strategies from this compound Derivatives

Exploration of Biological Activities of this compound Derivatives

The structural versatility of the this compound scaffold has enabled the development of numerous derivatives that have been investigated for a wide range of pharmacological effects. These explorations have revealed significant potential in areas such as oncology, infectious diseases, and inflammatory conditions.

The development of novel anticancer agents is a primary focus of medicinal chemistry, and derivatives of benzodiazines, including cinnolines, have shown considerable promise. rsc.org These compounds often exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases and receptor tyrosine kinases. rsc.org

While research on this compound itself is emerging, studies on closely related analogs highlight the potential of this structural motif.

6-Bromo-5-nitroquinoline (B1267105): This compound demonstrated significant antiproliferative activity against several cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29). nih.gov Its activity against the HT29 cell line was particularly notable, and it is suggested to induce cancer cell death via apoptosis. nih.gov

6-Bromo quinazoline derivatives: The quinazoline scaffold is structurally similar to cinnoline. Studies have shown that the presence of a halogen at the 6-position can enhance anticancer effects. nih.gov These derivatives can exert their cytotoxic activities through the inhibition of crucial targets like the epidermal growth factor receptor (EGFR) kinase. nih.gov The cooperation between kinases like EGFR and c-SRC is linked to more aggressive tumor phenotypes, making dual inhibitors an attractive therapeutic strategy. nih.gov

Azatetracyclic Derivatives: In a series of monobrominated azatetracyclic derivatives, one compound showed selective growth inhibitory activity against the LOX IMVI melanoma cell line, indicating the value of the bromo-substitution in achieving cancer cell line selectivity. mdpi.com

| Compound Class | Specific Compound Example | Biological Activity | Target/Mechanism | Reference |

|---|---|---|---|---|

| Bromo-substituted Quinolines | 6-Bromo-5-nitroquinoline | Antiproliferative activity against C6, HeLa, and HT29 cancer cell lines. | Induces apoptosis. | nih.gov |

| Bromo-substituted Quinazolines | General 6-bromo quinazoline derivatives | Cytotoxic activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. | EGFR kinase inhibition. | nih.gov |

| Monobrominated Azatetracyclics | Compound 3b | Selective growth inhibition of LOX IMVI (melanoma) cell line. | Not specified. | mdpi.com |

The rise of antimicrobial resistance has created an urgent need for new antibacterial and antifungal agents. Heterocyclic compounds are a rich source of potential antimicrobial drugs. researchgate.net Derivatives containing a 6-bromo substituted ring system have been evaluated for their efficacy against various pathogens. nih.govresearchgate.net

6-Bromoindole Derivatives: A series of 6-bromoindolglyoxylamide polyamine derivatives were found to have intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus. nih.gov Further evaluation of related 6-bromo derivatives identified analogs with enhanced antibacterial activity against the Gram-negative bacterium Escherichia coli and with moderate to excellent antifungal properties. nih.gov The mechanism of action for one potent polyamine derivative was attributed to the rapid permeabilization and depolarization of the bacterial membrane. nih.gov

6-Bromo-Imidazo[4,5-b]pyridine Derivatives: A series of synthesized 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine compounds were screened for antimicrobial activity, with most of the compounds showing potent and significant results against various bacterial and fungal strains when compared to standard drugs. researchgate.net

General Heterocyclic Derivatives: The incorporation of azole moieties, which are known pharmacophores for antifungal activity, into other scaffolds has proven to be a successful strategy. farmaciajournal.com Similarly, modifying the this compound scaffold could yield derivatives with potent antimicrobial properties.

| Compound Class | Activity Type | Tested Organisms | Key Findings | Reference |

|---|---|---|---|---|

| 6-Bromoindolglyoxylamide Polyamines | Antibacterial | Staphylococcus aureus, S. intermedius (Gram-positive), Pseudomonas aeruginosa (Gram-negative) | Exhibited intrinsic antimicrobial activity and antibiotic enhancement. | nih.gov |

| General 6-Bromoindole Derivatives | Antibacterial & Antifungal | Escherichia coli (Gram-negative), various fungi | Showed enhanced antibacterial activity and moderate to excellent antifungal properties. | nih.gov |

| 6-Bromo-Imidazo[4,5-b]pyridines | Antibacterial & Antifungal | Various bacterial and fungal strains | Most compounds showed potent and significant antimicrobial activity. | researchgate.net |

Inflammation is a complex biological response implicated in numerous chronic diseases, and the search for new anti-inflammatory agents is ongoing. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target cyclooxygenase (COX) enzymes to reduce the production of pro-inflammatory prostaglandins. nih.govfrontiersin.org

While direct studies on the anti-inflammatory properties of this compound derivatives are limited in the available literature, related compounds suggest this is a promising area for investigation.

Related Bromocinnolines: 7-Bromocinnoline, a close structural isomer, has been noted for its potential anti-inflammatory properties. musechem.com

General Heterocyclic Compounds: Many heterocyclic cores are known to possess anti-inflammatory activity. jpionline.org The mechanism often involves the inhibition of key inflammatory mediators like COX-1 and COX-2. nih.govfrontiersin.org

Enzyme Inhibition: The general potential for cinnoline derivatives to act as enzyme inhibitors could extend to enzymes within the inflammatory cascade. ontosight.ai

Given the established anti-inflammatory potential of various heterocyclic scaffolds, the systematic investigation of this compound derivatives for activity against targets like COX enzymes represents a logical and potentially fruitful avenue for future research.

Antiviral Applications

While research into the direct antiviral applications of this compound itself is limited in the available literature, the broader class of cinnoline and quinoline (B57606) derivatives, which share structural similarities, has shown promise in antiviral research. ambeed.com For instance, certain quinoline derivatives have been investigated for their activity against various viruses. Notably, derivatives of the structurally related 2-phenylquinoline (B181262) have demonstrated broad-spectrum anti-coronavirus activity, including against SARS-CoV-2. nih.gov These compounds were found to inhibit the SARS-CoV-2 helicase (nsp13), a highly conserved enzyme essential for viral replication. nih.gov

Furthermore, the synthesis of novel 6-bromo/6,8-dibromo-2,3-disubstituted quinazolinones, another class of related heterocyclic compounds, has been explored for their antiviral activity against HIV. tsijournals.com One of the synthesized compounds, 6-Bromo-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzene sulphonamide (SPB), showed a 47% maximum protection against the replication of HIV-1 in acutely infected MT-4 cells. tsijournals.com These findings suggest that the 6-bromo-substituted heterocyclic core can be a valuable template for the design of new antiviral agents. tsijournals.com The exploration of phytoconstituents from medicinal plants has also been a significant area of antiviral research, identifying various compounds effective against viruses like HBV, HIV, and coronaviruses.

Other Reported Pharmacological Activities

The cinnoline and quinazoline scaffolds, from which this compound is derived, are known to exhibit a wide array of pharmacological activities. ambeed.comresearchgate.net These include:

Anticancer activity: Cinnoline derivatives have been studied for their potential as anticancer agents. ambeed.com

Antibacterial activity: The structural features of quinoline derivatives allow for interaction with bacterial targets, such as DNA gyrase and topoisomerase IV, leading to inhibition of DNA synthesis and bacterial cell death. nih.gov

Anti-inflammatory activity: Cinnoline derivatives have shown potential anti-inflammatory effects. ambeed.com

Analgesic activity: Certain quinazolinone derivatives have been reported to possess analgesic properties. researchgate.net

Antihypertensive effects: Cinnolines have been investigated for their potential to lower blood pressure. ambeed.com

Structure-Activity Relationship (SAR) Studies for Optimized Efficacy

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound by modifying its chemical structure. slideshare.netwikipedia.org For heterocyclic compounds like this compound, SAR studies help in understanding how different substituents on the core structure influence biological activity. nih.gov

The bromine atom at the 6-position of the cinnoline ring is a key feature for SAR studies. Its presence and position can significantly affect the molecule's electronic properties and its ability to interact with biological targets. For example, in the development of 2-phenylquinoline-based anti-coronavirus agents, SAR studies revealed that the presence of a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core was crucial for potent antiviral activity. nih.gov This highlights the importance of specific substitutions in determining the biological efficacy of the compound. nih.gov

The goal of SAR is to identify the pharmacophore—the essential structural features responsible for a compound's biological activity—and to guide the synthesis of new analogs with improved potency and reduced side effects. slideshare.net

In Vitro and In Silico Approaches to Target Identification

Identifying the biological targets of a compound is a critical step in drug discovery. nih.govmdpi.com A combination of in vitro (experimental) and in silico (computational) approaches is often employed to elucidate the mechanism of action of new chemical entities like derivatives of this compound. nih.govnih.gov

In silico methods, such as molecular docking, are used to predict the binding of a ligand to a protein target. mdpi.comglobalresearchonline.net These computational techniques can screen large libraries of compounds against known protein structures to identify potential hits. globalresearchonline.net For example, in the study of 2-phenylquinoline derivatives, co-crystallographic experiments were planned to establish the importance of the 6,7-dimethoxytetrahydroisoquinoline group for inhibiting the SARS-CoV-2 helicase nsp13. nih.gov

In vitro techniques provide experimental validation for the interactions predicted by in silico models. nih.gov Methods like thermal proteome profiling and proteome integral solubility alteration assays can identify drug-protein interactions on a large scale. biorxiv.org These studies can help to confirm the direct binding of a compound to its target and to identify potential off-target interactions. plos.orgmdpi.com

Enzyme inhibition is a common mechanism of action for many drugs. wikipedia.org Enzyme inhibition profiling is used to determine the potency and selectivity of a compound against a panel of enzymes. biorxiv.orgresearchgate.net This is a crucial step in characterizing the pharmacological profile of a potential drug candidate. nih.gov

For instance, derivatives of the related benzimidazole (B57391) scaffold have been shown to be potent inhibitors of enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and hCA II). researchgate.net Similarly, the antiviral activity of some quinazolinone derivatives against HIV was assessed through their ability to inhibit viral replication in cell-based assays. tsijournals.com

The data from enzyme inhibition assays, often expressed as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, are essential for SAR studies and for optimizing the selectivity of a compound for its intended target. nih.govresearchgate.net

Advanced Material Science Applications of Cinnoline Derivatives

Cinnoline-Containing Poly(arylene ethynylene)s (PAEs) as Functional Materials

Poly(arylene ethynylene)s (PAEs) are a class of conjugated polymers known for their applications in chemical sensing due to their "molecular wire" properties, which can amplify a sensory response. beilstein-journals.orgbeilstein-journals.org The incorporation of cinnoline (B1195905) units into the PAE backbone has given rise to a new family of chemosensors. beilstein-journals.org

Novel PAEs that feature a cinnoline core have been successfully prepared in high yields through a multi-step methodology. beilstein-journals.orgnih.gov The synthesis is designed to create polymers with alternating cinnoline, ethynyl, and aryl units. beilstein-journals.org

The general synthetic strategy involves three key stages:

Cinnoline Ring Formation : A Richter-type cyclization of specific aryltriazenes, such as 2-ethynyl- or 2-(buta-1,3-diynyl)aryltriazenes, is employed to construct the core cinnoline ring system. beilstein-journals.orgresearchgate.netresearchgate.net This reaction is a crucial step for creating the fundamental 4,6-dibromocinnoline (B12952352) structural units. beilstein-journals.org

Introduction of Ethynyl Moieties : A Sonogashira coupling reaction is then used to introduce trimethylsilylethynyl groups onto the cinnoline core. beilstein-journals.orgresearchgate.net

Polycondensation : The final polymer backbone is assembled via a sila-Sonogashira coupling, which serves as the polycondensation technique. beilstein-journals.orgresearchgate.netresearchgate.net This process typically involves the one-pot removal of the trimethylsilyl (B98337) (TMS) group followed by a Cu(I)/Pd(0)-catalyzed Sonogashira coupling of the bis(trimethylsilylethynyl)cinnolines with a dihaloarene, such as dioctylated diiodohydroquinone. beilstein-journals.org

Two main types of cinnoline-containing PAEs have been targeted, differing by the substituent at the C-3 position of the cinnoline ring (an alkyl or an alkynyl group), to study the effect of an additional triple bond on the material's photochemical properties. beilstein-journals.orgbeilstein-journals.org

Table 1: Synthesis of 4,6-bis(trimethylsilylethynyl)cinnolines beilstein-journals.orgresearchgate.netThis interactive table summarizes the synthesis pathway for key cinnoline intermediates.